An In-depth Technical Guide to Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
An In-depth Technical Guide to Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridines are a prominent class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide focuses on a specific derivative, Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride, providing a comprehensive overview of its chemical characteristics, plausible synthetic strategies, potential biological activities, and relevant experimental protocols. While direct experimental data for this specific molecule is limited in publicly available literature, this guide extrapolates information from closely related analogs and established chemical principles to offer a valuable resource for researchers interested in the exploration and development of novel imidazo[1,2-a]pyridine-based therapeutics.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of several marketed drugs with diverse therapeutic applications, including antiulcer agents, anxiolytics, and hypnotics.[1][2] The fusion of an imidazole ring with a pyridine ring results in a bicyclic system with unique electronic and steric properties, making it an attractive template for designing molecules that can interact with a variety of biological targets. The introduction of a carboxylic acid group at the 5-position is anticipated to significantly influence the molecule's physicochemical properties, such as solubility and acidity, and could provide a key interaction point for binding to biological macromolecules. This guide will delve into the synthetic pathways to access this specific analog and explore its potential pharmacological profile based on the rich chemistry and biology of the broader imidazo[1,2-a]pyridine family.
Chemical Properties and Synthesis
While a specific CAS number for Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride was not readily found, its chemical properties can be inferred from its constituent parts. The hydrochloride salt form suggests improved solubility in aqueous media.
Plausible Synthetic Routes
The synthesis of Imidazo[1,2-a]pyridine-5-carboxylic acid would likely proceed in two main stages: the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the carboxylic acid functionality at the C5 position, or by utilizing a pre-functionalized pyridine starting material.
Route 1: Post-Cyclization C-H Functionalization
A common and versatile method for synthesizing the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3] Following the formation of the core, a regioselective C-H functionalization at the C5 position would be required to introduce the carboxylic acid group. This can be challenging due to the reactivity of other positions on the ring system, particularly C3.[4][5] However, directed metalation or specific catalytic methods could potentially achieve this transformation.
A plausible, though likely challenging, approach would involve:
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Synthesis of the Imidazo[1,2-a]pyridine core: Reaction of 2-aminopyridine with a suitable α-halocarbonyl compound.
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Directed Lithiation and Carboxylation: Introduction of a directing group, if necessary, followed by lithiation at the C5 position and subsequent quenching with carbon dioxide to form the carboxylic acid.
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Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt.
Route 2: Synthesis from a Pre-functionalized Pyridine
A more direct and potentially higher-yielding approach would involve starting with a pyridine derivative that already contains a carboxylic acid or a precursor group at the corresponding position.
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Starting Material: 2-Amino-5-pyridinecarboxylic acid or its ester derivative.
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Cyclization: Reaction with an appropriate α-halocarbonyl compound to form the imidazo[1,2-a]pyridine-5-carboxylic acid (or ester).
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Hydrolysis (if starting with an ester): Conversion of the ester to the carboxylic acid.
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Salt Formation: Treatment with hydrochloric acid.
Potential Biological Activities and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is associated with a wide array of biological activities. The introduction of a carboxylic acid at the C5 position could modulate these activities or introduce new ones. Based on the activities of related compounds, Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride could be investigated for the following properties:
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Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer effects by inhibiting various protein kinases.[6][7] The carboxylic acid moiety could potentially interact with the active sites of kinases such as PI3K, Akt, or mTOR.[7] A study on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives identified compounds that inhibit the Wnt/β-catenin signaling pathway, which is crucial in many cancers.[8]
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Antibacterial and Antituberculosis Activity: The imidazo[1,2-a]pyridine core is present in compounds with significant activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis.[4] Carboxamide derivatives, closely related to carboxylic acids, have shown excellent anti-TB activity.[4]
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Anti-inflammatory Activity: Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1]
Quantitative Data
| Compound Class | Target/Assay | IC₅₀/MIC | Reference |
| Imidazo[1,2-a]pyridinecarboxamides | M. tuberculosis H37Rv | 0.10 - 0.19 µM | [4] |
| Imidazo[1,2-a]pyridinecarboxamides | MDR/XDR M. tuberculosis | 0.05 - 1.5 µM | [4] |
| Imidazo[1,2-a]pyridine derivatives | PI3K p110α | 1.8 nM (for optimized derivative) | [6] |
| 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrids | A549 lung cancer cells | 50.56 µM (for HB9) | [9] |
| 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrids | HepG2 liver cancer cells | 51.52 µM (for HB10) | [9] |
Experimental Protocols
The following are general protocols that can be adapted for the synthesis and biological evaluation of Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride.
General Synthetic Protocol for Imidazo[1,2-a]pyridine Core
This protocol is based on the classical condensation reaction.
Materials:
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Substituted 2-aminopyridine (1.0 mmol)
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α-Bromoacetophenone derivative (1.0 mmol)
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Sodium bicarbonate (2.0 mmol)
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Ethanol (10 mL)
Procedure:
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Dissolve the 2-aminopyridine and α-bromoacetophenone in ethanol.
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Add sodium bicarbonate to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
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After completion, cool the reaction mixture and pour it into ice-cold water.
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Filter the precipitated solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
Materials:
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Cancer cell line of interest (e.g., A549, HepG2)
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DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
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Test compound (Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride) dissolved in DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
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96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
General Protocol for Antibacterial Screening (Broth Microdilution Method)
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in a suitable solvent
-
96-well microtiter plates
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
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Incubate the plates at 37°C for 18-24 hours.
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Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride represents a promising, yet underexplored, derivative within a well-established class of pharmacologically active compounds. Based on the extensive research into the imidazo[1,2-a]pyridine scaffold, this molecule holds potential for development as an anticancer, antibacterial, or anti-inflammatory agent. The synthetic routes outlined in this guide, derived from established methodologies, provide a starting point for its chemical synthesis. The detailed experimental protocols offer a framework for its biological evaluation. Further investigation into the specific properties and activities of Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
